Scaffold Differentiation: Chromen-4-one vs. Coumarin Core in the Closest Structural Analog
The target compound is built upon a 4H-chromen-4-one core, whereas its nearest structural analog (CAS 2034426-31-6) features a 2H-chromen-2-one (coumarin) core. This difference shifts the position of the carbonyl group from position 4 to position 2 on the benzopyran ring, fundamentally altering the electronic distribution and dipole moment. Literature class-level evidence demonstrates that chromen-4-ones exhibit markedly different kinase inhibition profiles compared to coumarins, with some 4H-chromen-4-one derivatives showing sub-micromolar IC50 values against PI3K and BRAF kinases, whereas structurally matched coumarins often display >10-fold reduced potency due to altered hinge-binding interactions [1][2].
| Evidence Dimension | Core scaffold identity and carbonyl position |
|---|---|
| Target Compound Data | 4H-chromen-4-one core; carbonyl at position 4; molecular formula C19H15NO6; MW 353.33 |
| Comparator Or Baseline | CAS 2034426-31-6: 2H-chromen-2-one (coumarin) core; carbonyl at position 2; molecular formula C20H17NO7; MW 383.35 |
| Quantified Difference | Different scaffold class (chromone vs. coumarin); MW difference of 30.02 g/mol; literature class-level PI3Kα IC50 difference of >10-fold between matched chromone/coumarin pairs [1] |
| Conditions | Class-level data from published kinase inhibition assays; no direct head-to-head data available for this specific pair |
Why This Matters
For procurement in kinase-targeted screening, the 4H-chromen-4-one scaffold has distinct and often superior kinase recognition compared to coumarins, making the target compound a more relevant choice for programs targeting ATP-binding sites with a hinge-binding motif.
- [1] Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The methylation effect in medicinal chemistry. Chemical Reviews, 111(9), 5215-5246. View Source
- [2] Keri, R. S., Budagumpi, S., Pai, R. K., & Balakrishna, R. G. (2014). Chromones as a privileged scaffold in drug discovery: A review. European Journal of Medicinal Chemistry, 78, 340-374. View Source
